2,5-Dibromo-4-(pyridin-4-yl)thiazole
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Overview
Description
2,5-Dibromo-4-(pyridin-4-yl)thiazole is a heterocyclic organic compound with the molecular formula C8H4Br2N2S It is characterized by the presence of a thiazole ring substituted with bromine atoms at positions 2 and 5, and a pyridine ring at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-(pyridin-4-yl)thiazole typically involves the bromination of 4-(pyridin-4-yl)thiazole. One common method includes the reaction of 4-(pyridin-4-yl)thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-(pyridin-4-yl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2,5-dimethoxy-4-(pyridin-4-yl)thiazole .
Scientific Research Applications
2,5-Dibromo-4-(pyridin-4-yl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-(pyridin-4-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-4-(4-pyridyl)thiazole: A closely related compound with similar chemical properties.
2,4-Dibromothiazole: Another thiazole derivative with bromine substitutions at different positions.
4-(Pyridin-4-yl)thiazole: The parent compound without bromine substitutions.
Uniqueness
2,5-Dibromo-4-(pyridin-4-yl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H4Br2N2S |
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Molecular Weight |
320.01 g/mol |
IUPAC Name |
2,5-dibromo-4-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C8H4Br2N2S/c9-7-6(12-8(10)13-7)5-1-3-11-4-2-5/h1-4H |
InChI Key |
GEUQQIRJFZIZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(SC(=N2)Br)Br |
Origin of Product |
United States |
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